5-Fluoro-3-n-propoxybenzyl alcohol
Overview
Description
5-Fluoro-3-n-propoxybenzyl alcohol: is an organic compound with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the 5-position and a propoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-n-propoxybenzyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-nitrobenzyl alcohol and n-propyl bromide.
Nucleophilic Substitution: The nitro group on the benzene ring is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Etherification: The amino group is then converted to a propoxy group through an etherification reaction with n-propyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Final Product: The final product, this compound, is obtained after purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-3-n-propoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: 5-Fluoro-3-n-propoxybenzaldehyde or 5-Fluoro-3-n-propoxybenzoic acid.
Reduction: 5-Fluoro-3-n-propoxybenzene.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-3-n-propoxybenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of benzyl alcohol derivatives. It is also used in the development of fluorescent probes and imaging agents.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the optimization of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-n-propoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The propoxy group provides additional steric and electronic effects, influencing the compound’s binding affinity and selectivity for its targets.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to and modulate the activity of certain receptors, affecting signal transduction processes.
Transporters: The compound may interact with transport proteins, influencing the uptake and distribution of other molecules within cells.
Comparison with Similar Compounds
5-Fluoro-3-methoxybenzyl alcohol: Similar structure but with a methoxy group instead of a propoxy group.
3-Fluoro-5-n-propoxybenzyl alcohol: Similar structure but with the fluorine and propoxy groups swapped.
5-Fluoro-3-ethoxybenzyl alcohol: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness: 5-Fluoro-3-n-propoxybenzyl alcohol is unique due to the specific positioning of the fluorine and propoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-fluoro-5-propoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-2-3-13-10-5-8(7-12)4-9(11)6-10/h4-6,12H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBBPKXECSKKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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